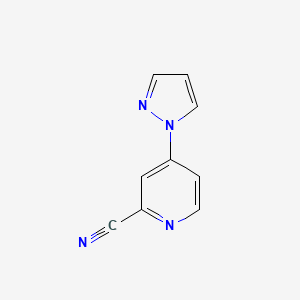

4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile

Descripción general

Descripción

“4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile” is a chemical compound with the CAS Number: 1342405-19-9 . It has a molecular weight of 170.17 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in various studies . For instance, 2,6-Di (4-iodopyrazol-1-yl)pyridine is converted to 2,6-di (4- {alkyn-1-yl}pyrazol-1-yl)pyridine derivatives by Sonogashira reactions . Hydrogenation of these intermediates yields the corresponding 2,6-di (4-alkylpyrazol-1-yl)pyridine derivatives .Molecular Structure Analysis

The InChI Code of “4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile” is 1S/C9H6N4/c10-7-8-6-9 (2-4-11-8)13-5-1-3-12-13/h1-6H . The InChI key is JYPCINDTZPUOQT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Biomedical Applications

The 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile, have been used for a wide range of biological targets . They have been described in more than 5500 references, including 2400 patents .

Synthesis of Mono- and Dialkenyl-substituted Compounds

A Rhodium (III)-catalyzed C–H alkenylation reaction of the N,N-bidentate chelating compound 2- (1H-pyrazol-1-yl)pyridine with alkenes via rollover cyclometalation has been developed . This allows for the selective synthesis of mono- and dialkenyl-substituted 2- (1H-pyrazol-1-yl)pyridines in moderate to good yields .

Antibacterial Properties

The pyrazole scaffold, which includes 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile, has been noted for its antibacterial properties .

Anti-inflammatory Properties

The pyrazole scaffold also exhibits anti-inflammatory properties .

Anticancer Properties

Compounds with the pyrazole scaffold have been used in the development of anticancer drugs .

Antimalarial Evaluation

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound related to 4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile .

C–H Functionalization

A Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2- (1H-pyrazol-1-yl)pyridine with internal alkynes has been developed . This provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .

Analgesic Properties

The pyrazole scaffold has been noted for its analgesic properties .

Safety and Hazards

Direcciones Futuras

The future directions for “4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile” and its derivatives could involve further exploration of their biological activities . Additionally, their unique fluorescence properties and high levels of structural diversity make them interesting candidates for applications in material chemistry .

Mecanismo De Acción

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities

Mode of Action

A molecular docking study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may interfere with the life cycle of the parasites causing these diseases .

Result of Action

Similar compounds have shown significant inhibitory activity against certain parasites . This suggests that the compound may have similar effects.

Propiedades

IUPAC Name |

4-pyrazol-1-ylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-7-8-6-9(2-4-11-8)13-5-1-3-12-13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPCINDTZPUOQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=NC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257930 | |

| Record name | 2-Pyridinecarbonitrile, 4-(1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-pyrazol-1-yl)pyridine-2-carbonitrile | |

CAS RN |

1342405-19-9 | |

| Record name | 2-Pyridinecarbonitrile, 4-(1H-pyrazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1342405-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarbonitrile, 4-(1H-pyrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Stannane, [2,2'-bithiophen]-5-yltrimethyl-](/img/structure/B3046968.png)

![2-[(2-Hydroxybenzoyl)amino]benzoic acid](/img/structure/B3046971.png)

![7-methyl-2-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3046976.png)

![5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B3046978.png)